molecular formula C24H17FN2O4S B2436662 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618413-79-9

1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2436662
CAS No.: 618413-79-9
M. Wt: 448.47
InChI Key: IXRMAEKRFREINH-UHFFFAOYSA-N
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Description

1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H17FN2O4S and its molecular weight is 448.47. The purity is usually 95%.
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Properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S/c1-2-13-9-10-16-18(12-13)32-24(26-16)27-20(14-6-3-4-7-15(14)25)19(22(29)23(27)30)21(28)17-8-5-11-31-17/h3-12,20,29H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRMAEKRFREINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Fluorophenyl group : Often enhances biological activity through increased lipophilicity and potential interactions with biological targets.
  • Furan-2-carbonyl group : Contributes to the compound's reactivity and potential therapeutic effects.

Structural Formula

C19H18FN2O3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties . For instance, derivatives of benzothiazole have shown moderate to good antibacterial activity against various pathogens . The presence of the thiourea or urea linkages in similar compounds has been associated with enhanced activity against bacterial strains.

Anticancer Potential

The compound's structural features suggest potential anticancer activity . Benzothiazole derivatives are known to inhibit DNA topoisomerase and have been studied for their ability to induce apoptosis in cancer cells. For example, compounds with similar scaffolds have demonstrated efficacy in various cancer models, indicating a promising avenue for further research .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in cancer progression and microbial resistance.
  • Interference with Cell Signaling Pathways : Compounds like this may disrupt signaling pathways critical for cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of thiazole derivatives, including those structurally similar to our compound. Results indicated that certain derivatives exhibited an IC50 value as low as 10 μM against Gram-positive bacteria, demonstrating significant antibacterial potential .

Study 2: Anticancer Activity

In vitro studies on benzothiazole derivatives showed that they could induce apoptosis in cancer cell lines at concentrations ranging from 5 to 50 μM. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to good activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key enzymes related to tumor growth

Molecular Docking Studies

In silico molecular docking studies have suggested that this compound can effectively bind to target proteins involved in cancer and microbial resistance. The binding affinity was comparable to known inhibitors, indicating strong potential for therapeutic applications .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions, including the condensation of substituted benzothiazole derivatives with other functional groups. The structural characterization is often confirmed through techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. For example, the compound can be synthesized through the reaction of 6-ethylbenzothiazole derivatives with furan and phenyl substituents under controlled conditions to yield high-purity products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . These compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, which is a significant target for new anti-tubercular agents. The mechanism of action often involves inhibition of key enzymes involved in cell wall biosynthesis, such as DprE1 .

Key Findings:

  • Inhibition of Mycobacterium tuberculosis : The compound's interaction with DprE1 leads to a significant reduction in bacterial growth.
  • Broad-spectrum Activity : Other studies have indicated that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria, suggesting a versatile antimicrobial profile .

Antitumor Activity

Compounds containing both benzothiazole and pyrrole moieties have been investigated for their antitumor potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. For instance, studies have demonstrated that derivatives similar to the target compound can inhibit tumor growth in vitro and in vivo models .

Case Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of several benzothiazole derivatives, including the compound discussed. In vitro tests showed that it significantly inhibited the growth of Mycobacterium tuberculosis at low concentrations (IC50 values in the nanomolar range). This suggests its potential as a lead compound for further drug development .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of benzothiazole derivatives in human cancer cell lines. The study reported that compounds similar to 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one displayed significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is influenced by its heterocyclic rings and functional groups:

  • Pyrrole ring : The hydroxyl group at position 3 can act as a nucleophile, participating in substitution or addition reactions.

  • Furan-2-carbonyl moiety : Susceptible to nucleophilic attack at the carbonyl carbon, potentially leading to ring-opening or acyl transfer reactions .

  • Benzo[d]thiazole ring : The sulfur atom may engage in redox or substitution reactions, while the ethyl group provides steric bulk .

  • Fluorophenyl substituent : The electron-withdrawing fluorine atom directs reactivity away from the aromatic ring, enhancing stability .

Analytical Characterization

The compound’s structure and purity are verified using:

TechniquePurposeKey Observations
NMR spectroscopy Structural elucidationHydrogen environment analysis
Mass spectrometry Molecular weight confirmationM+ ion peak at ~436 g/mol
TLC Reaction monitoringPurity assessment during synthesis
IR spectroscopy Functional group identificationHydroxyl (-OH) and carbonyl (C=O) peaks

Potential Chemical Reactions

The compound’s reactivity can be explored in the following contexts:

  • Hydrolysis : The carbonyl group in the furan-2-carbonyl moiety may hydrolyze under acidic or basic conditions to form carboxylic acids or alcohols.

  • Nucleophilic substitution : The hydroxyl group in the pyrrole ring could undergo alkylation or acylation to form derivatives.

  • Redox reactions : The sulfur atom in the benzo[d]thiazole ring may participate in oxidative or reductive pathways, altering the compound’s electronic properties .

  • Coordination chemistry : The heterocyclic rings could act as ligands in metal complexes, enabling catalytic applications .

Biological and Medicinal Implications

While direct biological data for this compound is limited, analogous heterocyclic systems suggest:

  • Enzyme inhibition : Potential activity against tyrosinase or HDAC enzymes, as seen in similar furan- and thiazole-containing compounds .

  • Antimicrobial properties : The benzo[d]thiazole and pyrrole rings are known to exhibit antimicrobial effects in related structures.

  • Anticancer applications : The complex heterocyclic framework may interact with cellular targets, as observed in thiophene and thiazole derivatives .

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